![molecular formula C20H30F2O2 B14292524 1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene CAS No. 126162-54-7](/img/structure/B14292524.png)
1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene is an organic compound with the molecular formula C19H28F2O It is characterized by the presence of ethoxy, difluoro, and pentylcyclohexyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzene Ring Substituents: The ethoxy and difluoro groups are introduced onto the benzene ring through electrophilic aromatic substitution reactions.
Attachment of the Pentylcyclohexyl Group: The pentylcyclohexyl group is attached via a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, replacing one or more of its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated derivatives, substituted benzene compounds
Applications De Recherche Scientifique
1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethoxy-2,3-difluoro-4-(4-pentylphenyl)benzene
- 1-Ethoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene
- 4-(4-Ethoxy-2,3-difluorophenyl)-4’-pentyl-1,1’-bi(cyclohexyl)
Uniqueness
1-Ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
126162-54-7 |
|---|---|
Formule moléculaire |
C20H30F2O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
1-ethoxy-2,3-difluoro-4-[(4-pentylcyclohexyl)methoxy]benzene |
InChI |
InChI=1S/C20H30F2O2/c1-3-5-6-7-15-8-10-16(11-9-15)14-24-18-13-12-17(23-4-2)19(21)20(18)22/h12-13,15-16H,3-11,14H2,1-2H3 |
Clé InChI |
MWQBUSWUUUOMQN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(CC1)COC2=C(C(=C(C=C2)OCC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


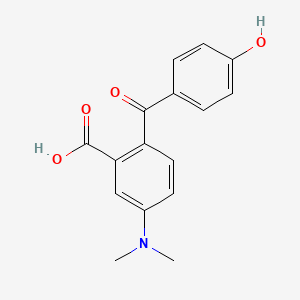
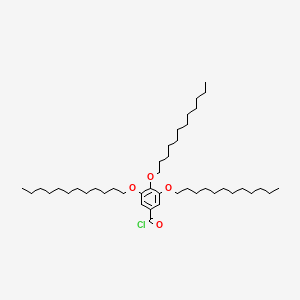
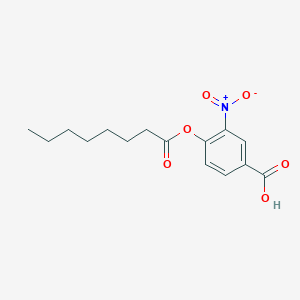
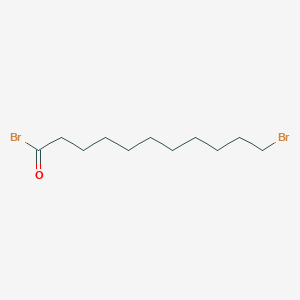
![9H-Pyrido[3,4-b]indol-6-amine, 1-phenyl-](/img/structure/B14292456.png)
![1-[4-(Hexyloxy)-2-hydroxy-5-(prop-2-en-1-yl)phenyl]ethan-1-one](/img/structure/B14292462.png)

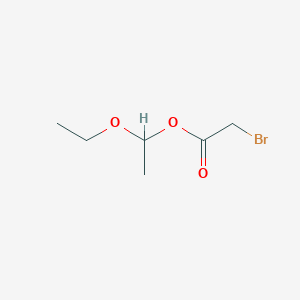
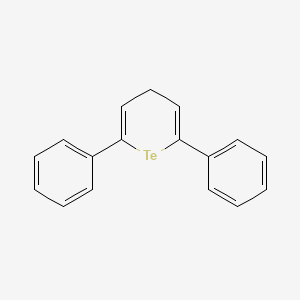
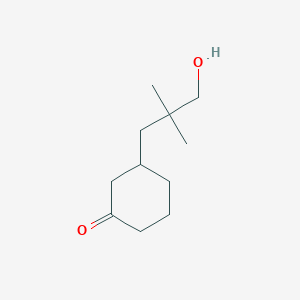
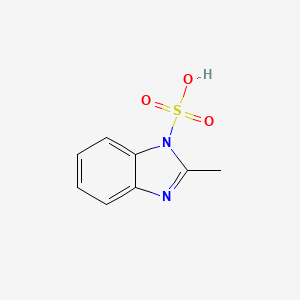
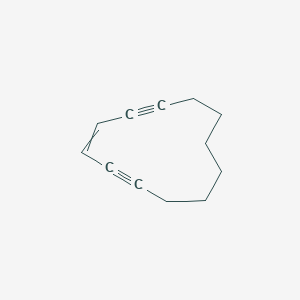

![3,3'-Sulfonylbis{6-[(4-methoxyphenyl)carbamoyl]benzoic acid}](/img/structure/B14292519.png)
